Tricyclohexyltin chloride
Overview
Description
Tricyclohexyltin chloride is an organotin compound that has been the subject of various studies due to its interesting chemical and physical properties. Its applications span from being a reagent in organic synthesis to its role in the formation of complexes with potential biological activities.
Synthesis Analysis
The synthesis of tricyclohexyltin chloride can be achieved through a straightforward method involving the reaction of SnCl4 with dicyclohexylaluminum chloride. This process was developed to provide an efficient way to produce tricyclohexyltin chloride from readily available materials (Gavrilenko et al., 1984).
Molecular Structure Analysis
The molecular structure of tricyclohexyltin chloride has been determined using X-ray analysis, revealing that it crystallizes in a specific space group with tetrahedral (cyclo-C6H11)3SnCl units. This structure is characterized by discrete units exhibiting a slight departure from regular tetrahedral geometry, which is less pronounced than in its acetate counterpart (Calogero et al., 1979).
Chemical Reactions and Properties
Tricyclohexyltin chloride participates in a variety of chemical reactions, forming complexes with carboxylic acids. These reactions have been characterized by spectroscopic methods, revealing the formation of complexes with a general formula where the carboxylic acid coordinates to the Sn atom via one of the O atoms from the COOH group (Teoh et al., 1999).
Scientific Research Applications
Viral Inhibition : Tricyclohexyltin chloride can inhibit tobacco mosaic virus (TMV) with an inhibition rate of up to 75.77%. It degrades TMV-RNA and TMV-CP polymerization, indicating its potential as a viral control agent (Song Bao-an, 2010).
Biochemical Interactions : It inhibits glutathione S-transferase activity in rat liver cytosol supernatants. This effect can be modified by meso-2,3-dimercaptosuccinic acid (G. Hennighausen & J. Merkord, 1985).
Cytochrome P-450 Induction Alteration : It prevents the full extent of phenobarbital induction of cytochrome P-450 in the liver (D. Rosenberg, M. Sardana, & A. Kappas, 1985).
Agricultural Applications : Widely used as an acaricide on fruit plants and vegetables. Its analysis is effectively conducted using electrothermal atomic absorption spectrometry with Zeeman background correction (R. Giordano et al., 1994).
Cardiac Effects : Inhibits calcium pump activity in rat cardiac sarcoplasmic reticulum, which could lead to cardiac dysfunction (I. Sahib & D. Desaiah, 1987).
Insecticide Properties : Effective in controlling Anopheles stephensi mosquito larvae, a vector for human malaria (G. Eng et al., 1999). Also, shows potential as an insecticide and crop protection agent against spider mites and fungal and bacterial diseases (S. Blunden et al., 1987).
Cytotoxic Activity : Exhibits potent in vitro cytotoxic activity against human tumor cell lines A549 and HeLa (Laijin Tian et al., 2013).
Antibacterial Activity : Shows good in vitro antibacterial activity against Escherichia coli (Hao Zhang et al., 2015; Shuai Zhang et al., 2016).
Crystal Structure : Its crystal structure consists of discrete molecules with four-coordinate tin atoms in a distorted tetrahedral configuration (N. Alcock & R. Timms, 1968).
Toxicity : Acutely toxic to livestock, with severe cardiovascular and respiratory changes observed in sheep treated with high doses (J. H. Johnson et al., 1975).
Safety And Hazards
properties
IUPAC Name |
chloro(tricyclohexyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H11.ClH.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVZYIKTLISAIH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062845 | |
Record name | Stannane, chlorotricyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tricyclohexyltin chloride | |
CAS RN |
3091-32-5 | |
Record name | Tricyclohexyltin chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3091-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stannane, chlorotricyclohexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003091325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclohexyltin chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202692 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stannane, chlorotricyclohexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stannane, chlorotricyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorotricyclohexylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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